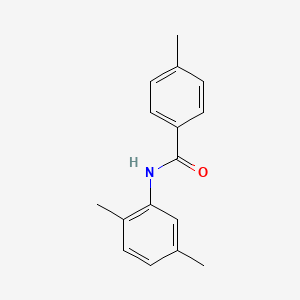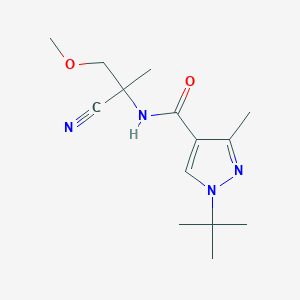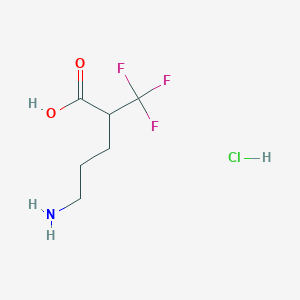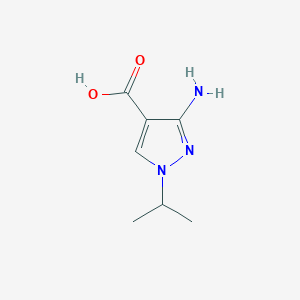
2-(Tribromomethyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Tribromomethyl)oxirane: is an organic compound with the molecular formula C₃H₃Br₃O. It is a derivative of oxirane (epoxide) where the oxirane ring is substituted with a tribromomethyl group. This compound is known for its reactivity due to the presence of both the strained three-membered oxirane ring and the electron-withdrawing tribromomethyl group.
准备方法
Synthetic Routes and Reaction Conditions: 2-(Tribromomethyl)oxirane can be synthesized through the bromination of 2-(bromomethyl)oxirane. The process involves the addition of bromine to the oxirane ring, resulting in the formation of the tribromomethyl group. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform, under controlled temperature conditions to prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient and scalable production of the compound, minimizing the risk of side reactions and ensuring high purity of the final product.
化学反应分析
Types of Reactions: 2-(Tribromomethyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tribromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Reduction: The tribromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ring-Opening Reactions: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Ring-Opening Reactions: Formation of diols or halohydrins.
Reduction: Formation of 2-(methyl)oxirane.
科学研究应用
2-(Tribromomethyl)oxirane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed epoxide ring-opening reactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and polymer additives.
作用机制
The mechanism of action of 2-(Tribromomethyl)oxirane involves the reactivity of the oxirane ring and the tribromomethyl group. The oxirane ring is highly strained, making it susceptible to nucleophilic attack, leading to ring-opening reactions. The tribromomethyl group, being electron-withdrawing, enhances the electrophilicity of the oxirane ring, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.
相似化合物的比较
2-(Bromomethyl)oxirane: A precursor to 2-(Tribromomethyl)oxirane, with a single bromine atom on the methyl group.
2-(Chloromethyl)oxirane: Similar structure with a chloromethyl group instead of a tribromomethyl group.
2-(Fluoromethyl)oxirane: Contains a fluoromethyl group, exhibiting different reactivity due to the presence of fluorine.
Uniqueness: this compound is unique due to the presence of three bromine atoms on the methyl group, which significantly enhances its reactivity compared to its mono- or di-halogenated counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis, particularly for reactions requiring strong electrophiles.
属性
IUPAC Name |
2-(tribromomethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br3O/c4-3(5,6)2-1-7-2/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETDLDJGIUNIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(Br)(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]prop-2-enamide](/img/structure/B2502771.png)
![4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)butanoic acid](/img/structure/B2502772.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2502773.png)
![Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2502776.png)
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2502780.png)
![Methyl 2-[(15S)-10-methyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2502781.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate](/img/structure/B2502784.png)


![3-(benzenesulfonyl)-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide](/img/structure/B2502788.png)

![N-[2-(Dimethylamino)pyridin-3-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2502792.png)

